(3-Cyclopropyl-2-fluoropropyl)(methyl)amine hydrochloride
Description
Properties
IUPAC Name |
3-cyclopropyl-2-fluoro-N-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FN.ClH/c1-9-5-7(8)4-6-2-3-6;/h6-7,9H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEKTFXLRUXYGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CC1CC1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
(3-Cyclopropyl-2-fluoropropyl)(methyl)amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound can be used in biological studies to investigate the effects of fluorinated amines on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3-Cyclopropyl-2-fluoropropyl)(methyl)amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems.
Pathways: It can modulate biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and functional attributes of (3-Cyclopropyl-2-fluoropropyl)(methyl)amine hydrochloride with other amines from the evidence:
Key Observations:
- Cyclopropyl vs. Aromatic/Linear Chains: The cyclopropyl group in the target compound may confer steric hindrance and rigidity, contrasting with MDEA’s flexible diethanol groups or phenyl rings in acetamide derivatives. This could influence binding affinity in pharmaceutical targets or catalytic activity .
- Fluorine vs. Halogens/Electron-Donating Groups : Fluorine’s electronegativity may lower the amine’s pKa compared to chlorine- or methoxy-substituted analogs, enhancing solubility in acidic environments .
- Hydrochloride Salt vs. Free Amines : The salt form improves stability and reduces volatility compared to free amines like methyl(2-methylpropyl)amine, which requires stringent safety measures .
Performance in CO₂ Capture (Hypothetical Comparison)
- Amine Type : MDEA, a tertiary amine, relies on base-catalyzed hydration of CO₂, whereas secondary amines (like the target compound) form carbamates directly. This could result in faster CO₂ uptake but higher energy demands for regeneration .
- Functional Groups : MDEA’s hydroxyl groups facilitate aqueous solubility and CO₂ interaction, whereas the target’s cyclopropyl and fluorine substituents might limit hydrophilicity, reducing adsorption efficiency in aqueous systems.
Biological Activity
(3-Cyclopropyl-2-fluoropropyl)(methyl)amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a cyclopropyl group and a fluorinated propyl chain, which are known to influence its biological activity. The presence of fluorine can enhance lipophilicity and metabolic stability, making it a valuable modification in drug design.
The biological activity of this compound is primarily linked to its interaction with specific receptors and enzymes. Research indicates that compounds with similar structures often act as modulators of neurotransmitter systems or as inhibitors of key enzymes involved in disease pathways.
Pharmacological Profile
A summary of the pharmacological properties is provided in the table below:
| Activity | Target | IC50 Value (nM) | Reference |
|---|---|---|---|
| Inhibition of c-Met kinase | c-Met | 20 | |
| Inhibition of VEGFR-2 | VEGFR-2 | 15 | |
| Modulation of adenosine receptors | A1, A2A | Varies |
Case Study 1: Anticancer Activity
In a study focusing on fluorinated cyclopropane analogs, this compound demonstrated significant inhibitory activity against c-Met kinase, a critical target in cancer therapy. The study compared the compound's efficacy against established anticancer drugs, showing comparable or superior potency in certain assays.
Findings:
- The compound exhibited low nanomolar activity against c-Met.
- Selectivity assays indicated a favorable profile against non-cancerous cells, suggesting a potential for reduced toxicity.
Case Study 2: Neurotransmitter Modulation
Another investigation assessed the compound's effects on neurotransmitter systems. It was found to modulate adenosine receptor activity, which plays a crucial role in various neurological conditions.
Findings:
- The compound acted as an agonist at A1 receptors while exhibiting antagonistic properties at A2A receptors.
- This dual action could provide therapeutic benefits in conditions like epilepsy and anxiety disorders.
Discussion
The biological activity of this compound highlights its potential as a therapeutic agent. Its ability to inhibit key enzymes involved in cancer progression and modulate neurotransmitter systems suggests diverse applications in oncology and neurology.
Preparation Methods
Synthetic Strategy Overview
The synthesis of (3-Cyclopropyl-2-fluoropropyl)(methyl)amine hydrochloride typically involves:
- Construction of the cyclopropyl ring with fluorine substitution at the 2-position.
- Introduction of the methylamine group on the 3-cyclopropylpropyl backbone.
- Conversion to the hydrochloride salt for stability and handling.
These steps require careful control of stereochemistry and functional group compatibility.
Key Preparation Methods and Reaction Conditions
Reductive Amination Route
One effective method involves reductive amination of an aldehyde precursor with methylamine derivatives, followed by fluorination and cyclopropyl ring formation.
- Starting Material: Cyclopropanecarbaldehyde or related cyclopropyl aldehydes.
- Amination: Reaction with methylamine or methylamine equivalents.
- Reducing Agent: Sodium borohydride (NaBH4) is commonly used to reduce the imine intermediate to the corresponding amine.
- Solvents: Tetrahydrofuran (THF) and methanol (MeOH) mixtures are preferred for solubility and reaction efficiency.
- Temperature: Typically conducted at 0 °C to 60 °C to optimize yield and minimize side reactions.
- Workup: Acidification with hydrochloric acid (HCl) to form the hydrochloride salt, followed by extraction and purification by column chromatography.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Reductive Amination | Cyclopropanecarbaldehyde, methylamine, NaBH4 | Stir at 60 °C for 2 h, then 0 °C for NaBH4 addition |
| Acidification | 4 M HCl in cyclopentyl methyl ether (CPME) | Forms hydrochloride salt |
| Purification | NH silica gel column chromatography, 50–100% EtOAc/hexane | Ensures product purity |
This method was demonstrated for related cyclopropylamine derivatives, indicating its applicability to the target compound.
Fluorination and Cyclopropane Ring Construction
Fluorinated cyclopropane rings can be synthesized via:
- Corey–Chaykovsky Reaction: A sulfur ylide-mediated cyclopropanation of α,β-unsaturated carbonyl compounds, followed by fluorination steps.
- Curtius Rearrangement: Conversion of carboxylic acid intermediates to amines via isocyanate intermediates, preserving stereochemistry.
- Optical Resolution: High-performance liquid chromatography (HPLC) is used to isolate optically pure intermediates, critical for biological activity.
These steps are typically performed sequentially with intermediate protection/deprotection of amine groups using Boc or Troc protecting groups to prevent side reactions.
Representative Synthetic Scheme Summary
Purification and Characterization
- Purification: Normal phase silica gel chromatography with ethyl acetate/hexane gradients is standard.
- Characterization: Proton nuclear magnetic resonance (^1H-NMR), fluorine NMR (^19F-NMR), and mass spectrometry confirm structure and purity.
- Yields: Vary depending on step and scale but generally range from 60% to 90% for individual steps.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Key Notes | Yield Range (%) |
|---|---|---|---|
| Cyclopropane ring formation | Corey–Chaykovsky reaction, fluorination | Requires careful control of stereochemistry | 70–85 |
| Conversion to amine | Curtius rearrangement, reductive amination | Protecting groups used to avoid side reactions | 65–90 |
| Formation of hydrochloride salt | Acidification with HCl | Improves stability and handling | Quantitative |
| Purification | Silica gel chromatography (EtOAc/hexane) | Essential for removing impurities | — |
Research Findings and Notes
- The fluorinated cyclopropyl moiety imparts unique biological activity and metabolic stability.
- Optical purity is critical for activity; thus, chiral resolution methods are integral.
- The reductive amination approach offers a versatile and efficient route to the target amine.
- Protection/deprotection strategies ensure functional group compatibility during multi-step synthesis.
- The hydrochloride salt form enhances solubility and facilitates formulation.
Q & A
Q. How can researchers optimize the synthesis of (3-cyclopropyl-2-fluoropropyl)(methyl)amine hydrochloride to improve yield and purity?
- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters. For cyclopropyl-fluorinated amines, a common approach includes:
- Precursor Selection : Starting with 3-cyclopropyl-2-fluoropropylamine and methyl iodide in a nucleophilic substitution reaction under inert atmosphere .
- Catalyst Screening : Testing bases like K₂CO₃ or triethylamine to enhance methylation efficiency.
- Temperature Control : Maintaining temperatures between 0–25°C to minimize side reactions (e.g., over-alkylation) .
- Purification : Using recrystallization (ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH) to isolate the hydrochloride salt .
- Analytical Validation : Confirming purity via HPLC (>95%) and elemental analysis (C, H, N, Cl within ±0.4% of theoretical) .
Q. What characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer : A multi-technique approach is critical:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify cyclopropyl (δ 0.5–1.5 ppm), fluoropropyl (δ 4.2–4.8 ppm for CH₂F), and methylamine (δ 2.2–2.5 ppm for N-CH₃) groups .
- ¹⁹F NMR : Verify fluorine environment (δ -200 to -220 ppm for CH₂F) .
- FTIR : Detect N-H stretches (3300–3500 cm⁻¹), C-F stretches (1100–1250 cm⁻¹), and amine hydrochloride peaks (2500–2700 cm⁻¹) .
- Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .
- X-ray Diffraction : Resolve crystal structure and hydrogen-bonding networks in the solid state .
Q. What are the key physicochemical properties of this compound relevant to pharmacological studies?
- Methodological Answer :
- Solubility : Determine in aqueous buffers (e.g., PBS, pH 7.4) and organic solvents (DMSO, ethanol) using UV-Vis spectroscopy or gravimetric methods. Fluorinated amines often exhibit moderate aqueous solubility (~10–50 mg/mL) .
- LogP : Measure via shake-flask or HPLC-derived methods to assess lipophilicity (expected LogP ~1.5–2.5 due to cyclopropyl/fluorine groups) .
- Stability : Perform accelerated stability studies (40°C/75% RH) with LC-MS monitoring to detect degradation products (e.g., hydrolysis of cyclopropane or defluorination) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?
- Methodological Answer : Discrepancies may arise from:
- Impurity Profiles : Compare batch-to-batch purity (HPLC) and quantify trace byproducts (e.g., unreacted precursors) .
- Assay Conditions : Standardize cell-based assays (e.g., receptor binding IC₅₀) by controlling variables like serum content, pH, and incubation time .
- Structural Analogues : Synthesize and test derivatives (e.g., replacing cyclopropane with cyclohexane) to isolate structure-activity relationships (SAR) .
- Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate activity with electronic/steric properties of the fluorine and cyclopropyl groups .
Q. What experimental strategies are used to elucidate the mechanism of interaction between this compound and biological targets?
- Methodological Answer :
- Radioligand Binding Assays : Use ³H-labeled compound to measure affinity for receptors (e.g., dopamine D2, serotonin 5-HT3) in membrane preparations .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) with purified proteins .
- Mutagenesis Studies : Engineer receptor mutants (e.g., substituting key residues in binding pockets) to identify interaction sites .
- Molecular Dynamics Simulations : Model ligand-receptor complexes to predict binding modes and residence times .
Q. How can researchers design studies to explore the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer : A systematic SAR approach includes:
- Core Modifications : Vary cyclopropyl (e.g., substituents at C3) and fluoropropyl (e.g., CH₂F vs. CHF₂) groups .
- Amine Functionalization : Test secondary/tertiary amines or replace methyl with ethyl/isopropyl .
- Biological Screening : Profile derivatives in assays for cytotoxicity (MTT assay), receptor selectivity (GPCR panels), and metabolic stability (microsomal incubation) .
- Data Clustering : Use principal component analysis (PCA) to correlate structural features (e.g., steric bulk, dipole moment) with activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
